2-Amino-5-hydroxy-4-oxopentanoic acid

Antifungal drug development Stereoselective synthesis Chiral amino acid procurement

2-Amino-5-hydroxy-4-oxopentanoic acid (CAS 4439-84-3), also designated 5-hydroxy-4-oxonorvaline (HON) or RI-331, is a non-proteinogenic L-α-amino acid antibiotic isolated from Streptomyces akiyoshiensis. It functions as a mechanism-based, enzyme-activated suicide inhibitor of homoserine dehydrogenase (HSD), a key enzyme in the fungal aspartate pathway, leading to potent antifungal activity.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 4439-84-3
Cat. No. B3052724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxy-4-oxopentanoic acid
CAS4439-84-3
Synonyms2-amino-5-hydroxy-4-oxopentanoic acid
2-amino-5-hydroxylevulinic acid
5-hydroxy-2-aminolevulinic acid
5-hydroxy-4-oxo-L-norvaline
5-hydroxy-4-oxonorvaline
RI 331
RI-331
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)CO
InChIInChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)
InChIKeyFRTKOPTWTJLHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-hydroxy-4-oxopentanoic Acid (HON/RI-331): A Suicide-Inhibitor Antifungal Amino Acid for Selective Procurement


2-Amino-5-hydroxy-4-oxopentanoic acid (CAS 4439-84-3), also designated 5-hydroxy-4-oxonorvaline (HON) or RI-331, is a non-proteinogenic L-α-amino acid antibiotic isolated from Streptomyces akiyoshiensis [1]. It functions as a mechanism-based, enzyme-activated suicide inhibitor of homoserine dehydrogenase (HSD), a key enzyme in the fungal aspartate pathway, leading to potent antifungal activity [2]. Unlike broad-spectrum azoles or polyenes, HON targets a metabolic pathway absent in mammals, forming the basis for its selective toxicity profile [3].

Why 2-Amino-5-hydroxy-4-oxopentanoic Acid Cannot Be Replaced by Common Antifungal Intermediates or Racemic Mixtures


Generic substitution is contraindicated for 2-amino-5-hydroxy-4-oxopentanoic acid because both stereochemistry and the suicide-inhibition mechanism are critical to function. The DL-racemate exhibits only half the antifungal activity of the L-enantiomer, meaning that any procurement of racemic material inherently compromises potency [1]. Furthermore, HON's target, homoserine dehydrogenase (HSD), is absent in mammals, a property not shared by conventional antifungals like amphotericin B, flucytosine, or azoles that act on ergosterol, nucleic acid synthesis, or cytochrome P450 enzymes respectively [2]. Substituting with a general amino acid building block or a standard antifungal would forfeit both the target-based selectivity and the irreversible enzyme inactivation that define HON's pharmacological profile.

Quantitative Differentiation Evidence for 2-Amino-5-hydroxy-4-oxopentanoic Acid Against Closest Comparators


Enantiomeric Purity Dictates Antifungal Potency: L-HON vs. DL-HON

The (S)-enantiomer (L-HON) is the active antifungal species. The racemic DL-form exhibits precisely half the activity of L-HON, demonstrating that the (R)-enantiomer contributes negligible antifungal efficacy [1]. For procurement decisions, specifying the L-enantiomer (CAS 26911-39-7) rather than the racemate (CAS 4439-84-3) is essential to achieve intended biological potency.

Antifungal drug development Stereoselective synthesis Chiral amino acid procurement

Suicide Inhibition vs. Reversible Inhibition: Mechanistic Irreversibility of HSD Inactivation

HON acts as a suicide inhibitor of homoserine dehydrogenase (HSD), forming a covalent adduct between C5 of HON and C4 of the NAD+ nicotinamide ring, a process requiring enzyme catalytic turnover [1]. Despite a weak steady-state affinity (Km ≈ 2 mM for HSD), this irreversible covalent modification produces potent antifungal activity [1]. In contrast, L-cysteine acts as a reversible competitive inhibitor of HSD with respect to homoserine (Ki = 11 μM) from Sulfolobus tokodaii, binding without covalent adduct formation [2]. The irreversible nature of HON inhibition ensures sustained target suppression even after free compound clearance.

Enzyme kinetics Mechanism-based inhibition Antifungal target engagement

HONV Dipeptide MIC Values: Antifungal Activity Unaffected by Efflux-Mediated Resistance

HONV (5-hydroxy-4-oxo-L-norvaline)-containing dipeptides inhibited Candida spp. growth in RPMI-1640 medium with MIC values of 32–64 μg/mL, and crucially, this activity was not diminished by overexpression of multidrug efflux pumps such as CDR1/CDR2 or MDR1 [1]. In contrast, free HONV (the parent amino acid) is subject to transport limitations that reduce its intracellular accumulation. The dipeptide strategy exploits oligopeptide transporters for cellular uptake, bypassing efflux-mediated resistance that compromises azole antifungals [1].

Antifungal susceptibility testing Multidrug resistance Dipeptide prodrug design

Selective Toxicity Index: Fungal HSD Targeting vs. Mammalian Safety in Murine Candidiasis

RI-331 (L-HON) demonstrates in vivo efficacy against systemic murine candidiasis with a favorable therapeutic index, reflected by LD50 values of 5,200 mg/kg (i.v.), 8,000 mg/kg (s.c.), and 7,600 mg/kg (p.o.) in mice [1]. The antifungal activity arises from inhibition of the fungal aspartate pathway enzyme HSD, which is absent in mammals. Mammalian cells lack the enzymatic machinery for synthesizing methionine, isoleucine, and threonine, and thus rely on dietary essential amino acids, rendering the HSD target fungi-selective [2]. Amphotericin B, by comparison, has an i.v. LD50 in mice of approximately 4–5 mg/kg, conferring a far narrower therapeutic window.

Selective toxicity In vivo antifungal efficacy Preclinical safety profiling

Where 2-Amino-5-hydroxy-4-oxopentanoic Acid (HON/RI-331) Delivers the Strongest Scientific and Procurement Advantage


Discovery of Mechanism-Based Antifungal Probes Targeting the Aspartate Pathway

HON is the prototypical suicide inhibitor of homoserine dehydrogenase (HSD), an enzyme unique to the fungal aspartate pathway. Its covalent, NAD-dependent inactivation mechanism, structurally characterized at 2.6 Å resolution, makes it an essential chemical probe for dissecting amino acid biosynthesis in pathogenic fungi such as Candida albicans [1]. For laboratories constructing target-based screens or crystallography campaigns on HSD, HON provides a validated, structurally characterized tool compound that establishes the catalytic and binding framework for rational inhibitor design.

Dipeptide Prodrug Design to Circumvent Antifungal Drug Efflux Resistance

The HONV scaffold serves as a warhead for dipeptide prodrugs that exploit oligopeptide transporters for intracellular delivery, achieving MIC values of 32–64 μg/mL against Candida spp. while remaining fully active against efflux-overexpressing strains [2]. This application is uniquely suited for medicinal chemistry programs seeking to overcome azole resistance mediated by CDR1/CDR2 and MDR1 efflux pumps. Procurement of HONV as a synthetic building block enables the construction of focused dipeptide libraries for antifungal structure-activity relationship studies.

In Vivo Proof-of-Concept Studies in Systemic Candidiasis with a Wide Therapeutic Window

RI-331 (L-HON) demonstrates effective control of systemic murine candidiasis with an LD50 exceeding 5,000 mg/kg by intravenous administration, approximately 1,000-fold higher than that of amphotericin B [3]. For preclinical efficacy models where dose-limiting toxicity of standard antifungals constrains experimental design, HON enables flexible dosing regimens to evaluate pharmacodynamic relationships. Its selectivity arises from targeting a fungal-specific metabolic pathway absent in the mammalian host, as confirmed by amino acid pool depletion studies in Saccharomyces cerevisiae [4].

Stereochemically Defined Chiral Building Block for Peptidomimetic Synthesis

As an enantiomerically pure L-α-amino acid with a γ-keto-δ-hydroxy side chain, HON (especially as the L-enantiomer, CAS 26911-39-7) serves as a versatile chiral synthon for constructing peptidomimetics and functionalized peptides [5]. Given that the DL-racemate is only 50% as active as L-HON, procurement of the enantiopure (S)-form is non-negotiable for any application where biological activity depends on stereochemistry. This includes synthesis of HONV-dipeptide antifungals and incorporation into peptide libraries for drug discovery.

Quote Request

Request a Quote for 2-Amino-5-hydroxy-4-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.